molecular formula C11H5Cl2F3N2O B6353114 5-Chloro-1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde CAS No. 1152576-85-6

5-Chloro-1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B6353114
CAS No.: 1152576-85-6
M. Wt: 309.07 g/mol
InChI Key: VKGLVMFPDCUDMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C11H5Cl2F3N2O and its molecular weight is 309.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 307.9731027 g/mol and the complexity rating of the compound is 342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Chemistry and Medicinal Applications

  • Quinoxaline Derivatives : Quinoxalines and their analogs, including pyrazole derivatives, have been investigated for their antitumoral properties and as catalyst ligands in organic synthesis. These compounds are formed through condensation reactions involving diketones and diamines, showcasing their versatility in organic synthesis (Aastha Pareek and Dharma Kishor, 2015).

  • Trifluoromethylpyrazoles : These compounds have garnered attention for their anti-inflammatory and antibacterial properties. The location of the trifluoromethyl group on the pyrazole nucleus significantly affects the activity profile, highlighting the importance of trifluoromethylpyrazoles in medicinal chemistry (Kamalneet Kaur, Vinod Kumar, G. Gupta, 2015).

Environmental Science and Pollution

  • Chlorophenols : These compounds, related to chlorophenyl groups, are precursors to dioxins in chemical and thermal processes, including municipal solid waste incineration. Studies have explored their concentrations and correlations with other pollutants in environmental samples, contributing to understanding pollution sources and pathways (Yaqi Peng et al., 2016).

Synthesis and Application of Heterocycles

  • Isoxazolone Derivatives : The synthesis and evaluation of these compounds for their antioxidant properties demonstrate the broad applicability of heterocyclic compounds in creating biologically active molecules. This research contributes to the development of new synthetic methods and the discovery of potential therapeutic agents (Rima Laroum et al., 2019).

Properties

IUPAC Name

5-chloro-1-(3-chlorophenyl)-3-(trifluoromethyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl2F3N2O/c12-6-2-1-3-7(4-6)18-10(13)8(5-19)9(17-18)11(14,15)16/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGLVMFPDCUDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=C(C(=N2)C(F)(F)F)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.